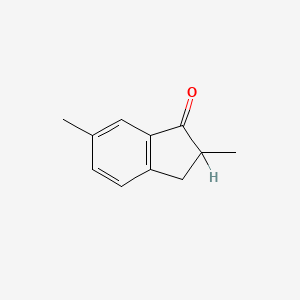

2,6-dimethyl-2,3-dihydro-1H-inden-1-one

Description

The exact mass of the compound 1H-Inden-1-one, 2,3-dihydro-2,6-dimethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,6-dimethyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-dimethyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-7-3-4-9-6-8(2)11(12)10(9)5-7/h3-5,8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCLOAFNUWAGGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40469096 | |

| Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66309-83-9 | |

| Record name | 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66309-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066309839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-dimethyl-2,3-dihydroinden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40469096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYL-2,3-DIHYDRO-1H-INDEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJE9TV6NUB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Friedel-Crafts Synthesis of 2,6-Dimethyl-1-Indanone

Executive Summary

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a critical building block for a diverse array of complex molecules. Among its derivatives, 2,6-dimethyl-1-indanone is a key intermediate, particularly in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth analysis of the synthesis of 2,6-dimethyl-1-indanone via Friedel-Crafts chemistry, tailored for researchers, chemists, and process development professionals. We will explore two primary synthetic strategies, delving into the mechanistic underpinnings, providing field-proven experimental protocols, and offering a comparative analysis to guide process optimization. The causality behind experimental choices is emphasized to empower researchers in adapting and troubleshooting these methodologies.

The 1-Indanone Core: A Foundation for Innovation

The indanone ring system, a fusion of a benzene ring and a cyclopentanone ring, is a structural motif present in numerous biologically active compounds.[3] Its rigid framework provides a valuable template for orienting functional groups in three-dimensional space, making it a cornerstone for drug design. The Friedel-Crafts reaction, a cornerstone of C-C bond formation on aromatic rings, offers a powerful and direct route to this framework through intramolecular cyclization.[3][4] Specifically, 2,6-dimethyl-1-indanone serves as a precursor for compounds like (1R, 2S)-2,6-dimethyl-1-aminoindane, highlighting its industrial relevance.[1]

Mechanistic Pillars: The Intramolecular Friedel-Crafts Acylation

The synthesis of 1-indanones is most classically achieved through an intramolecular Friedel-Crafts acylation. This reaction proceeds via a well-understood electrophilic aromatic substitution mechanism.[4] The process can be universally described in three critical stages:

-

Generation of the Acylium Ion: The reaction commences with the activation of a carboxylic acid derivative (typically an acyl chloride or anhydride) by a potent Lewis acid (e.g., AlCl₃) or a strong Brønsted acid (e.g., polyphosphoric acid). This generates a highly reactive and resonance-stabilized acylium ion, a powerful electrophile.[4]

-

Nucleophilic Attack and Cyclization: The electron-rich aromatic ring, tethered to the acylium ion via a flexible alkyl chain, acts as an intramolecular nucleophile. It attacks the electrophilic carbon of the acylium ion. For indanone synthesis, this cyclization must form a five-membered ring, a process that is generally favorable.

-

Rearomatization: The resulting intermediate, a non-aromatic carbocation (the sigma complex), rapidly loses a proton to a base in the reaction medium. This step restores the highly stable aromatic system and yields the final ketone product.

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Synthetic Strategies for 2,6-Dimethyl-1-Indanone

Two robust and distinct Friedel-Crafts strategies have been developed for the synthesis of 2,6-dimethyl-1-indanone. Each presents unique advantages regarding starting materials, scalability, and operational complexity.

Strategy A: The Classical Haworth-Style Approach

This versatile, multi-step approach builds the necessary 3-arylpropanoic acid precursor from basic feedstocks, m-xylene and succinic anhydride, before the final intramolecular cyclization. This pathway offers flexibility but requires more synthetic steps.

-

Intermolecular Acylation: m-Xylene is first acylated with succinic anhydride using a Lewis acid catalyst like AlCl₃. This reaction forms 3-(2,4-dimethylbenzoyl)propanoic acid. The directing effects of the two methyl groups on the m-xylene ring guide the acylation primarily to the 4-position, which is sterically accessible and activated by both methyl groups.

-

Ketone Reduction: The keto group of the resulting propanoic acid is reduced to a methylene group. This is classically achieved via a Clemmensen (amalgamated zinc and HCl) or Wolff-Kishner (hydrazine and a strong base) reduction, yielding 3-(2,4-dimethylphenyl)propanoic acid.[5]

-

Intramolecular Cyclization: The final step is the acid-catalyzed cyclization of the propanoic acid. This is typically performed with strong acids like polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which act as both the catalyst and solvent.[6] Alternatively, the carboxylic acid can be converted to its more reactive acyl chloride (e.g., using thionyl chloride), followed by cyclization with a Lewis acid like AlCl₃.

Caption: Workflow for the Haworth-style synthesis of dimethyl-indanone. Note: This route yields 4,6-dimethyl-1-indanone. A different starting isomer is needed for the 2,6- product.

Strategy B: Tandem Friedel-Crafts Acylation-Alkylation

A more convergent and industrially streamlined approach has been detailed in the patent literature, achieving the synthesis in a one-pot, two-stage process from m-methyl benzoyl chloride and propylene.[7] This method cleverly combines an intermolecular acylation with an intramolecular alkylation.

-

Intermolecular Acylation: In the first stage, m-methyl benzoyl chloride reacts with propylene gas in the presence of aluminum trichloride (AlCl₃) at low temperature (0 °C). This is a Friedel-Crafts acylation where propylene acts as the nucleophile, forming an intermediate chloroketone.

-

Intramolecular Alkylation: Upon completion of the first stage, more AlCl₃ is added, and the temperature is elevated (80 °C). The Lewis acid activates the aromatic ring and facilitates an intramolecular Friedel-Crafts alkylation, where the tethered alkyl chloride cyclizes onto the aromatic ring to form the five-membered indanone system.[7]

This elegant sequence minimizes intermediate isolation, making it highly efficient for large-scale production.

Comparative Analysis and Process Optimization

The choice between these strategies depends on starting material availability, required scale, and process development capabilities.

| Parameter | Strategy A (Haworth-Style) | Strategy B (Tandem Acylation-Alkylation) |

| Starting Materials | m-Xylene, Succinic Anhydride | m-Methyl Benzoyl Chloride, Propylene |

| Key Reagents | AlCl₃, Zn(Hg)/HCl or H₂NNH₂, PPA/MSA | AlCl₃ |

| Number of Steps | 3-4 steps with isolations | 1-pot, 2-stage reaction |

| Reported Yield | Variable, typically moderate overall | ~80-81%[7] |

| Purity | Requires purification at each step | High purity after recrystallization (98%)[7] |

| Scalability | Moderate; multi-step nature can be complex | High; streamlined one-pot process |

| Key Advantage | Versatility, uses basic feedstocks | High efficiency, convergent design |

Optimization Insights:

-

Catalyst Loading: In both strategies, the stoichiometry of the Lewis acid (AlCl₃) is critical. In acylation, it is consumed by complexation with the product ketone, necessitating at least stoichiometric amounts.[8] In Strategy B, the patent specifies adding a second equivalent of AlCl₃ for the alkylation step, highlighting its role in activating the second cyclization.[7]

-

Temperature Control: The initial acylation in Strategy B is conducted at 0 °C to control the reaction with gaseous propylene and minimize side reactions. The subsequent alkylation requires heating to 80 °C to overcome the activation energy for the ring-closing step.[7]

-

Solvent Choice: Inert solvents like 1,2-dichloroethane are preferred for Friedel-Crafts reactions as they effectively solvate the intermediates without participating in the reaction.[7] For cyclizations with PPA or MSA, the acid itself often serves as the solvent.[6]

Field-Proven Experimental Protocol (Strategy B)

The following protocol is adapted from the methodology described in patent CN111875486A.[7] It represents a self-validating system with defined parameters and expected outcomes.

Materials & Equipment:

-

Three-necked round-bottom flask with mechanical stirrer, thermometer, and gas inlet

-

1,2-Dichloroethane (DCE)

-

m-Methylbenzoyl chloride

-

Aluminum trichloride (anhydrous)

-

Propylene gas

-

Methanol

-

Activated carbon

-

Standard laboratory glassware for work-up and filtration

Step-by-Step Procedure:

-

Reaction Setup: Charge a clean, dry reaction flask with 1,2-dichloroethane (62.4 g), m-methylbenzoyl chloride (15.6 g), and aluminum trichloride (14.41 g) at room temperature under an inert atmosphere.

-

Acylation Stage: Cool the reaction mixture to 0 °C using an ice bath. Introduce propylene gas (5.05 g) slowly over a period of 6 hours while maintaining the temperature at 0 °C.

-

Solvent Removal: After the reaction is complete (monitored by TLC or GC-MS), evaporate the 1,2-dichloroethane under reduced pressure.

-

Alkylation Stage: To the reaction residue, add a second equivalent of aluminum trichloride (13.46 g). Heat the mixture to 80 °C and maintain for 4 hours.

-

Work-up and Quenching: After the reaction is complete, cool the mixture and carefully add it dropwise to a stirred vessel containing ice water (78 g), ensuring the temperature is maintained between -5 and 0 °C. Stir for 30 minutes.

-

Isolation: Collect the precipitated solid by suction filtration. Wash the filter cake with water until the filtrate is neutral (pH ~7).

-

Purification: Transfer the crude solid filter cake to a flask and add methanol (31.2 g) and activated carbon (3.12 g). Heat the mixture to reflux for 30 minutes for decolorization.

-

Crystallization: Cool the mixture to 50 °C and perform a hot filtration to remove the activated carbon. Partially remove the methanol from the filtrate by distillation under reduced pressure. Cool the concentrated solution to 20 °C to induce crystallization.

-

Final Product: Collect the crystals by vacuum filtration and dry in an oven at 70 °C. This procedure yields 2,6-dimethyl-1-indanone as a solid (approx. 13.2 g, 81% yield, >98% purity).[7]

Conclusion

The Friedel-Crafts reaction provides powerful and efficient pathways for the synthesis of 2,6-dimethyl-1-indanone. The classical multi-step Haworth-style approach offers flexibility starting from bulk chemicals, while the more modern tandem acylation-alkylation strategy presents a highly streamlined, efficient, and scalable process suitable for industrial application. A thorough understanding of the underlying mechanisms and the critical role of reaction parameters such as catalyst stoichiometry and temperature is paramount for achieving high yields and purity. The detailed protocol provided herein serves as a robust starting point for laboratory synthesis and process development.

References

- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone.

-

Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube. [Link]

-

Indanone synthesis. Organic Chemistry Portal. [Link]

-

CHM 352 Friedel-Crafts Alkylation of m-xylene. (2015, January 23). YouTube. [Link]

- CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes.

-

Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2018, May 30). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. [Link]

- Rizk, S. A., & EL-Hashash, M. A. (2011). 2-(3,4-Dimethylphenyl-3-(3,4-Dichloro(3,4-Dimethyl)) Benzoyl ) Propanoic Acids as Precursors in the Synthesis of Some Heterocyclic Compounds. Egyptian Journal of Chemistry, 54(5).

-

Method for preparing 2,6-dimethyl-2,3-dihydro-1-indanone. (2019, January 11). Eureka | Patsnap. [Link]

- CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process.

-

Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]

- Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses.

- Transition-metal-free intramolecular Friedel–Crafts reaction by alkene activation: A method for the synthesis of some novel xanthene derivatives. (2021, August 30). Beilstein Journal of Organic Chemistry.

- (3-Methyl-2-butenyl)propanedioic acid, dimethyl ester. Organic Syntheses.

- EP0421759A2 - Method for producing 1-indanone derivatives.

-

Friedel–Crafts reaction. Wikipedia. [Link]

- Jernej, K., & Stojan, S. (2019, June 17). Mechanochemical Friedel–Crafts acylations. Beilstein Journal of Organic Chemistry.

- Cascade Intramolecular Prins/Friedel–Crafts Cyclization for the Synthesis of 4-Aryl-tetralin. Beilstein Archives.

- Szumera, M., Sanna, M., & Chilin, A. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494.

- CN103508890A - Method for preparing 3-(2-oxocyclopentyl)-propionic acid and 3-(2-oxocyclopentyl)-propionic ester.

Sources

- 1. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

- 2. Method for preparing 2,6-dimethyl-2,3-dihydro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one: Starting Materials and Methodologies

Introduction

2,6-dimethyl-2,3-dihydro-1H-inden-1-one, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals, presents a synthetic challenge that requires a nuanced understanding of classic organic reactions adapted for specific regiochemical outcomes. This technical guide provides an in-depth exploration of the primary synthetic pathways to this valuable indanone, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the transformations. Designed for researchers, scientists, and professionals in drug development and chemical manufacturing, this document offers a detailed examination of field-proven methodologies, emphasizing scientific integrity and practical application.

Strategic Approaches to the Indanone Core

The synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one predominantly relies on the strategic application of Friedel-Crafts reactions to construct the fused ring system. The choice of starting materials dictates the specific sequence of acylation and alkylation steps. This guide will focus on two robust and industrially relevant approaches:

-

Route A: Friedel-Crafts Acylation of m-Xylene followed by Intramolecular Cyclization. This classic approach leverages readily available bulk chemicals.

-

Route B: Tandem Friedel-Crafts Acylation and Intramolecular Alkylation from m-Methyl Benzoyl Chloride and Propylene. This pathway offers a more convergent and potentially streamlined process.

Route A: Synthesis via m-Xylene and a C4 Acylating Agent

This synthetic strategy is a two-step process beginning with the Friedel-Crafts acylation of m-xylene to introduce the necessary carbon framework, followed by an acid-catalyzed intramolecular cyclization to form the indanone ring.

Part 1: Friedel-Crafts Acylation of m-Xylene

The initial step involves the reaction of m-xylene with either crotonic acid or crotonyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 3-(2,4-dimethylphenyl)butanoic acid. The methyl groups of m-xylene are ortho, para-directing activators, and the acylation occurs at the C4 position, para to one methyl group and ortho to the other, due to steric hindrance at the C2 position between the two methyl groups.

Starting Materials:

-

m-Xylene (1,3-dimethylbenzene)

-

Crotonic acid or Crotonyl chloride

-

Aluminum chloride (AlCl₃) - Lewis Acid Catalyst

-

A suitable solvent (e.g., dichloromethane, carbon disulfide)

Mechanism of Acylation:

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid, AlCl₃, activates the acylating agent. In the case of crotonyl chloride, AlCl₃ coordinates to the chlorine atom, leading to the formation of a highly electrophilic acylium ion.[1] This acylium ion is then attacked by the electron-rich π-system of m-xylene. Subsequent deprotonation of the resulting arenium ion intermediate restores aromaticity and yields the acylated product.[2] When using crotonic acid, a stronger acid catalyst like polyphosphoric acid (PPA) can be employed, which acts as both the catalyst and a dehydrating agent.

Diagram: Friedel-Crafts Acylation of m-Xylene

Caption: Workflow for the Friedel-Crafts acylation of m-xylene.

Part 2: Intramolecular Cyclization

The second step is the intramolecular Friedel-Crafts acylation (cyclization) of the intermediate, 3-(2,4-dimethylphenyl)butanoic acid. This is typically achieved using a strong acid catalyst that can promote the formation of an acylium ion from the carboxylic acid, which then attacks the aromatic ring to form the five-membered ring of the indanone. Polyphosphoric acid (PPA) is a highly effective reagent for this transformation, serving as both a catalyst and a dehydrating agent.[3][4]

Starting Materials:

-

3-(2,4-dimethylphenyl)butanoic acid

-

Polyphosphoric acid (PPA) or another strong acid catalyst (e.g., H₂SO₄)

Mechanism of Cyclization:

The carboxylic acid is first protonated by the strong acid catalyst. Subsequent loss of water generates an acylium ion. This intramolecular electrophile is then attacked by the aromatic ring at the position ortho to the methyl group and meta to the alkyl chain, a process favored by the formation of a stable five-membered ring.[5][6] Deprotonation of the resulting intermediate yields the final product, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one.[7]

Diagram: Intramolecular Cyclization

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. ccsenet.org [ccsenet.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes & Protocols: A Guide to the Stereoselective Reduction of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one

Introduction: The Significance of Chiral Indanols

The enantioselective reduction of prochiral ketones into chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing essential building blocks for a multitude of biologically active molecules.[1][2][3] The resulting chiral alcohols, particularly those with rigid bicyclic structures like indanols, are highly valued in pharmaceutical development.[4] Specifically, the (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol derivative is a critical chiral intermediate used in the synthesis of complex drug candidates, where its well-defined stereochemistry can significantly influence pharmacological activity.[4]

This guide provides a comprehensive overview and detailed protocols for the stereoselective reduction of the precursor ketone, 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. We will explore the causality behind various experimental choices, from traditional non-selective methods to modern catalytic asymmetric strategies, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Reduction Strategies - A Comparative Overview

The conversion of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one to its corresponding alcohol can be achieved through various methods. However, these methods differ drastically in their ability to control stereochemistry.

Traditional Non-Selective Reductions

Conventional hydride reagents such as Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) are highly effective for the reduction of the ketone functional group.[5] While these methods offer high yields, they lack stereocontrol, resulting in a nearly 1:1 racemic mixture of the diastereomeric alcohols.[4] This necessitates subsequent, often costly and labor-intensive, chromatographic separation to isolate the desired stereoisomer.

| Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio |

| Sodium Borohydride (NaBH₄) | Methanol | 0–25 | ~78 | ~1:1 |

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Reflux | ~85 | ~1:1 |

| Borane THF complex (BH₃·THF) | Tetrahydrofuran (THF) | 25 | ~82 | ~1:1 |

| Table 1: A summary of traditional, non-stereoselective reduction methods for 2,6-dimethyl-2,3-dihydro-1H-inden-1-one. Data compiled from Smolecule.[4] |

Modern Catalytic Asymmetric Reductions

To overcome the limitations of traditional methods, several catalytic asymmetric strategies have been developed. These approaches utilize a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product, making them highly efficient and desirable for industrial applications.[6] Key strategies include the Corey–Bakshi–Shibata (CBS) reduction, transition metal-catalyzed hydrogenation, and biocatalytic reductions.

Part 2: Mechanistic Deep Dive & Protocol Design

A thorough understanding of the underlying mechanisms is crucial for optimizing reaction conditions and achieving high stereoselectivity. This section details the causality behind three leading asymmetric reduction methodologies and provides step-by-step protocols.

Corey–Bakshi–Shibata (CBS) Reduction

The CBS reduction is a powerful and widely adopted method for the enantioselective reduction of prochiral ketones.[7] It employs a chiral oxazaborolidine catalyst, which coordinates with a stoichiometric borane source (e.g., BH₃·THF or BH₃·SMe₂) to form a catalytic complex.

Causality & Mechanism: The key to stereoselectivity lies in the pre-coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst. This coordination orients the ketone in a sterically defined manner. The bulky substituent on the catalyst directs the hydride transfer from the borane to a specific face (the si face in this case) of the carbonyl group, leading to the predictable formation of one enantiomer. For 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, using the (S)-CBS catalyst directs the hydride attack to form the desired (1S,2S)-alcohol.[4]

Figure 1: Mechanism of the CBS Reduction.

Protocol 1: CBS-Catalyzed Asymmetric Reduction

-

Materials & Reagents:

-

2,6-dimethyl-2,3-dihydro-1H-inden-1-one

-

(S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂, ~10 M)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

-

-

Equipment:

-

Three-neck round-bottom flask with a magnetic stirrer

-

Thermometer

-

Addition funnel

-

Inert gas manifold

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

-

Procedure:

-

Setup: Assemble the flame-dried three-neck flask under an inert atmosphere of argon. Equip it with a magnetic stir bar, thermometer, and an addition funnel.

-

Catalyst Charging: Charge the flask with anhydrous THF. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) to the cold THF.

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution while maintaining the temperature at -78 °C. Stir for 10-15 minutes.

-

Substrate Addition: Dissolve 2,6-dimethyl-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -75 °C.

-

Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the (1S,2S)-alcohol.

-

Analysis: Determine the enantiomeric excess (ee) by chiral HPLC analysis. A 94% ee can be expected under these conditions.[4]

-

-

Safety Precautions: Borane-dimethyl sulfide is toxic, flammable, and has a strong odor. Handle in a well-ventilated fume hood. Reactions at low temperatures require careful handling of cryogenic baths.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Copper(I) hydride (CuH) catalyzed hydrogenation has emerged as a highly effective method for the asymmetric reduction of ketones, offering excellent enantioselectivity under mild conditions.[4]

Causality & Mechanism: This method relies on a chiral catalyst system formed in situ from a copper source and a chiral phosphine ligand, such as (R)-DTBM-SEGPHOS. The active CuH catalyst coordinates the ketone, and the chiral ligand environment dictates the facial selectivity of the hydride transfer from the copper to the carbonyl carbon. The reaction proceeds under a positive pressure of hydrogen gas, which regenerates the CuH catalyst, allowing for a catalytic cycle.

Sources

- 1. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 2. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Buy (1S,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-ol | 945613-46-7 [smolecule.com]

- 5. 2,6-dimethyl-2,3-dihydro-1H-inden-1-one | 66309-83-9 | Benchchem [benchchem.com]

- 6. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

Application Note: High-Purity 2,6-Dimethyl-1-Indanone via Optimized Recrystallization

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 2,6-dimethyl-1-indanone, a key intermediate in pharmaceutical synthesis.[1][2] The guide moves beyond a simple recitation of steps to explain the fundamental principles and critical parameters governing the successful recrystallization of this compound. We present a detailed methodology, grounded in both established chemical theory and practical laboratory findings, for achieving high purity (≥98%) and optimizing yield. The protocol emphasizes solvent selection, management of colored impurities, and control of crystallization kinetics. Safety protocols, troubleshooting, and methods for final product validation are also detailed to ensure a robust and reproducible process.

Introduction: The Rationale for Purification

2,6-Dimethyl-1-indanone is a substituted indanone derivative that serves as a crucial building block in the synthesis of various organic molecules and active pharmaceutical ingredients (APIs).[2] Synthetic routes, such as intramolecular Friedel-Crafts reactions, often yield a crude product containing residual starting materials, catalysts, and colored byproducts.[1][3] For applications in drug development and fine chemical synthesis, where impurity profiles are strictly controlled, a high degree of purity is non-negotiable.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. Its efficacy hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. A well-designed recrystallization protocol can effectively remove impurities and yield a highly ordered crystalline solid of the desired compound. This document outlines such a protocol for 2,6-dimethyl-1-indanone.

Physicochemical Properties & Safety

A thorough understanding of the compound's properties is paramount for designing an effective purification strategy.

Table 1: Physicochemical Data for 2,6-Dimethyl-1-indanone

| Property | Value | Source(s) |

| CAS Number | 66309-83-9 | [4][5] |

| Molecular Formula | C₁₁H₁₂O | [4][5] |

| Molecular Weight | 160.21 g/mol | [4][5] |

| Appearance | Reported as a solid or oil | [6][7] |

| Melting Point | 8.5 °C | [7][8] |

| Boiling Point | 141-144 °C @ 17 Torr; 277 °C @ 1013 hPa | [4][7] |

| Water Solubility | 760 mg/L (20 °C) | [8] |

| Density | ~1.058 g/cm³ | [4][5] |

A Critical Note on Physical State: The reported melting point of 8.5 °C indicates that highly pure 2,6-dimethyl-1-indanone is a liquid or a very low-melting solid at standard ambient temperatures (20-25 °C).[7][8] However, crude synthetic products are often isolated as solids or semi-solids due to impurities that can elevate the melting range. The protocol described herein is effective for such crude solids but requires careful temperature control, particularly during filtration, to prevent melting.

Safety & Handling

Safe laboratory practice is essential. Before beginning any work, consult the full Safety Data Sheet (SDS).[7][8]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles conforming to EN166(EU) or NIOSH (US) standards, and chemical-resistant gloves.[7]

-

Engineering Controls: Conduct all operations within a certified chemical fume hood to avoid inhalation of vapors.[7][9]

-

Handling Precautions: Avoid contact with skin and eyes. Prevent dust or aerosol formation. Use non-sparking tools and ensure equipment is properly grounded to prevent electrostatic discharge.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[9][10]

The Core Principle: Solvent Selection

The success of this purification rests almost entirely on the choice of solvent. An ideal solvent for recrystallization should exhibit:

-

High solvency for 2,6-dimethyl-1-indanone at elevated temperatures.

-

Low solvency for 2,6-dimethyl-1-indanone at low temperatures.

-

Favorable solubility for impurities at all temperatures, so they remain in the mother liquor.

-

Chemical inertness towards the compound.

-

A boiling point low enough for easy removal from the purified crystals, but not so low as to cause excessive evaporation during hot filtration.[11]

Based on empirical data from synthetic procedures and general chemical principles, several solvents can be considered.[6] A guiding principle is that solvents with functional groups similar to the solute often work well; thus, alcohols and ketones are good starting points for the aromatic ketone 2,6-dimethyl-1-indanone.[12][13]

Table 2: Evaluation of Potential Recrystallization Solvents

| Solvent | Boiling Point (°C) | Rationale for Consideration/Rejection |

| Methanol | 65 | Recommended. Proven effective in patent literature for this specific compound.[6] Good solvency when hot, poor when cold. Volatile for easy drying. |

| Ethanol | 78 | Good Alternative. Similar properties to methanol, often used for recrystallizing aromatic compounds.[13] Mentioned in a patent for a related derivative.[14] |

| Isopropanol | 82 | Possible. Higher boiling point may improve the solubility differential but makes drying slightly longer. |

| Water | 100 | Poor Choice (as single solvent). The compound has very low water solubility, making it difficult to dissolve a sufficient amount even when hot.[4] |

| Hexane/Heptane | 69 / 98 | Poor Choice (as single solvent). As a nonpolar solvent, it is unlikely to dissolve the relatively polar indanone to a significant extent, even when hot. |

| Methanol/Water | Variable | Potential Mixed System. Could be used to fine-tune solubility. The compound is dissolved in a minimum of hot methanol, and water is added dropwise as an anti-solvent until turbidity appears.[15] This requires more optimization. |

Optimized Recrystallization Workflow

The following diagram outlines the complete, validated workflow for the purification.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

- 3. Method for preparing 2,6-dimethyl-2,3-dihydro-1-indanone - Eureka | Patsnap [eureka.patsnap.com]

- 4. CAS # 66309-83-9, 2,6-Dimethyl-1-indanone, 2,3-Dihydro-2,6-dimethyl-1H-inden-1-one - chemBlink [chemblink.com]

- 5. Pharmaceutical and chemical intermediates,CAS#:66309-83-9,茚嗪氟草胺,2,6-Dimethyl-1-indanone [en.chemfish.com]

- 6. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. westliberty.edu [westliberty.edu]

- 10. fishersci.com [fishersci.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Reagents & Solvents [chem.rochester.edu]

- 13. Tips & Tricks [chem.rochester.edu]

- 14. Preparation method of (1R, 2S)-2, 6-dimethyl-1-aminoindan - Eureka | Patsnap [eureka.patsnap.com]

- 15. reddit.com [reddit.com]

Troubleshooting & Optimization

Technical Support Center: Friedel-Crafts Acylation of Xylenes

Welcome to the technical support center for Friedel-Crafts acylation. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Friedel-Crafts acylation of xylenes and wish to troubleshoot common side reactions and optimize their synthetic outcomes. My approach here is to move beyond simple procedural lists and delve into the causality behind common experimental challenges, providing you with the robust, field-proven insights needed for success.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: Why am I getting a mixture of isomeric products from a single xylene isomer?

Direct Answer: The most probable cause is not the rearrangement of the acylium ion, but the isomerization of your xylene starting material under the strong Lewis acidic conditions of the reaction.

In-Depth Analysis: The Migrating Methyl Group

While a key advantage of Friedel-Crafts acylation is the stability of the acylium ion, which does not undergo rearrangement[1][2][3], the same cannot be said for the alkyl groups already on the aromatic ring. The combination of a strong Lewis acid (like AlCl₃) and trace amounts of a proton source (co-catalyst) can create a sufficiently acidic environment to protonate the aromatic ring. This can lead to a 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) via a benzenonium ion intermediate, effectively isomerizing your starting xylene. For instance, o-xylene can isomerize to the more thermodynamically stable m-xylene and p-xylene during the reaction, leading to a complex mixture of acylated products.[4]

Troubleshooting Guide: Suppressing Xylene Isomerization

-

Catalyst Selection: The strength of the Lewis acid is a critical factor. While AlCl₃ is powerful, it is also aggressive in promoting isomerization.

-

Temperature Control: Isomerization is a thermodynamically driven process that is accelerated at higher temperatures.

-

Action: Maintain strict temperature control throughout the reaction. Start the reaction at 0°C or even lower (e.g., -10°C) during the addition of the Lewis acid and acylating agent. Allow the reaction to warm to room temperature slowly only if the reaction rate is insufficient at lower temperatures.

-

-

Reaction Time: Prolonged exposure to the strong Lewis acid increases the likelihood of isomerization.

-

Action: Monitor the reaction progress closely using a suitable technique (e.g., TLC, GC-MS). Quench the reaction as soon as the starting material is consumed to an acceptable level. Avoid unnecessarily long reaction times or overnight stirring without prior optimization.

-

Logical Workflow for Isomerization Troubleshooting

Caption: Troubleshooting decision tree for product isomerization.

FAQ 2: My reaction yield is very low, or the reaction fails to initiate. What are the common culprits?

Direct Answer: The most frequent causes are catalyst deactivation by moisture, incorrect stoichiometry of the Lewis acid catalyst, or insufficient activation of the acylating agent.

In-Depth Analysis: The Critical Role of the Catalyst

-

Moisture Sensitivity: Anhydrous aluminum chloride (AlCl₃) and other Lewis acids are extremely hygroscopic.[6] Any moisture present in the glassware, solvent, or reagents will rapidly react with the catalyst, hydrolyzing it to aluminum hydroxide and rendering it inactive for the Friedel-Crafts reaction.[7] This also generates HCl gas.

-

Stoichiometry is Key: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least one full equivalent of the Lewis acid catalyst. This is because the ketone product formed is a Lewis base and forms a stable complex with the catalyst.[2][3] This complex deactivates both the product to further acylation (a benefit) and the catalyst. If a substoichiometric amount of catalyst is used, the reaction will cease once all the catalyst is complexed with the initial product formed.

-

Acylium Ion Formation: The reaction proceeds via the formation of a highly electrophilic acylium ion.[8] This is generated when the Lewis acid coordinates to the halogen of the acyl halide, facilitating its departure.[3] If the catalyst is weak or deactivated, or if the acylating agent is not sufficiently reactive, the concentration of the acylium ion will be too low to drive the reaction forward efficiently.

Troubleshooting Guide: Ensuring an Active Catalytic System

Protocol: Rigorous Anhydrous Technique

-

Glassware: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at >120°C for several hours or flame-dried under vacuum and cooled under a stream of dry, inert gas (N₂ or Ar).

-

Reagents: Use freshly opened, anhydrous grade solvents. Xylene should be distilled from a suitable drying agent (e.g., CaH₂). The acyl chloride should be of high purity.

-

Catalyst Handling: Weigh the Lewis acid catalyst (e.g., AlCl₃) quickly in a dry environment (glove box or glove bag if possible) and add it to the reaction vessel promptly. Avoid prolonged exposure to the atmosphere.

-

Reaction Setup: Assemble the reaction apparatus under an inert atmosphere and use drying tubes packed with a desiccant (e.g., CaCl₂) to protect the reaction from atmospheric moisture.[9]

Stoichiometry and Order of Addition

-

Catalyst Amount: Use a slight excess (1.1 to 1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent.

-

Order of Addition: It is often preferable to first add the Lewis acid to the solvent, followed by the slow addition of the acylating agent at low temperature to pre-form the acylium ion complex. The xylene is then added dropwise to this mixture. This can prevent side reactions involving the xylene and the catalyst.

FAQ 3: How does the choice of xylene isomer affect the reaction outcome?

Direct Answer: The substitution pattern of the xylene isomer dictates the position of acylation due to the directing effects of the methyl groups and steric hindrance.

In-Depth Analysis: Regioselectivity in Xylenes

The two methyl groups on the xylene ring are activating, ortho-, para-directing substituents. The incoming acyl group will be directed to positions that are ortho or para to these methyl groups.

| Xylene Isomer | Structure | Most Activated Position(s) for Acylation | Expected Major Product | Potential Issues |

| p-Xylene | 1,4-dimethylbenzene | C2, C3, C5, C6 (all equivalent) | 2,5-Dimethylacetophenone | Relatively clean reaction, single major product expected.[9] |

| o-Xylene | 1,2-dimethylbenzene | C4 (para to one Me, meta to other) | 3,4-Dimethylacetophenone | Potential for a minor isomer (4,5-dimethylacetophenone) due to attack at C5. Steric hindrance from adjacent methyls disfavors acylation at C3/C6. Prone to isomerization.[4] |

| m-Xylene | 1,3-dimethylbenzene | C4 (ortho to one Me, para to other) | 2,4-Dimethylacetophenone | Highly reactive at C4/C6. Acylation at C2 (ortho to both methyls) is sterically hindered. C5 is deactivated. Gives a single major product under kinetic control.[4] |

Mechanism: Acylation of m-Xylene The acylation of m-xylene preferentially occurs at the C4 position, which is activated by both methyl groups (ortho and para) and is not sterically hindered.

Caption: General mechanism for Friedel-Crafts acylation.

Recommended General Protocol for Friedel-Crafts Acylation of Xylenes

This protocol is designed to minimize common side reactions.

-

Preparation:

-

Ensure all glassware is rigorously dried in an oven overnight at >120°C and assembled hot under a positive pressure of dry nitrogen or argon.

-

Use anhydrous grade solvent (e.g., dichloromethane, carbon disulfide) and reagents. Purify xylene by distillation if necessary.

-

-

Reaction Setup:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel, add the anhydrous solvent and the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.).

-

Cool the suspension to 0°C in an ice-water bath.

-

-

Formation of Electrophile:

-

Slowly add the acyl chloride (1.0 eq.) dropwise via the dropping funnel to the catalyst suspension over 15-20 minutes. Maintain the temperature at 0°C.

-

Allow the mixture to stir for an additional 30 minutes at 0°C to ensure complete formation of the acylium ion complex.

-

-

Acylation:

-

Add the xylene (1.0 eq.), either neat or dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture over 30-45 minutes. Carefully monitor the internal temperature and the rate of any gas evolution (HCl).[5]

-

After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours.

-

-

Monitoring and Completion:

-

Monitor the reaction by TLC or GC. If the reaction is sluggish, allow it to warm slowly to room temperature and stir for an additional 1-3 hours.

-

-

Workup (Quenching):

-

Once the reaction is complete, cool the mixture back down to 0°C.

-

Very slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.[6] This will hydrolyze the aluminum complexes and dissolve the aluminum salts in the aqueous layer.

-

Caution: The quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

-

Isolation and Purification:

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation or column chromatography as required.

-

References

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

-

Beyond Benign. (n.d.). Friedel-Crafts Alkylation. [Link]

-

The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. [Link]

-

Braden, T. (2019). Friedel-Crafts Acylation. ResearchGate. [Link]

-

Hutchings, E. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth Electronic Archive and Research Library (PEARL). [Link]

-

W.M. Keck Science Department. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube. [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]

-

Chemistry Steps. (2022). Friedel–Crafts Alkylation with Practice Problems. [Link]

-

SMU Chemistry. (2021). F C alkylation of m xylene (Pre-lab lecture). YouTube. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 5. m.youtube.com [m.youtube.com]

- 6. beyondbenign.org [beyondbenign.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 9. researchgate.net [researchgate.net]

Troubleshooting 2,6-dimethyl-1-indanone NMR impurities

Technical Support Center: 2,6-Dimethyl-1-indanone

Welcome to the technical support guide for 2,6-dimethyl-1-indanone. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important synthetic intermediate. Purity is paramount, and an accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra is the cornerstone of quality control. This guide provides in-depth troubleshooting for common impurities encountered during the synthesis and purification of 2,6-dimethyl-1-indanone, structured in a practical question-and-answer format to address the specific challenges you may face in the lab.

Understanding the Synthetic Landscape and Potential Impurities

The most prevalent synthesis of 2,6-dimethyl-1-indanone involves an intramolecular Friedel-Crafts acylation of a 3-(2,5-dimethylphenyl)propanoic acid precursor.[1] This pathway, while effective, is prone to several side reactions and incomplete conversions that can introduce impurities into your final product. Understanding these potential pitfalls is the first step in effective troubleshooting.

A typical synthesis route involves the reaction of m-xylene with a suitable three-carbon acylating agent, followed by cyclization.[2] For instance, a Friedel-Crafts reaction with m-methylbenzoyl chloride and propylene can be employed.[2] Key steps where impurities can arise include:

-

Incomplete Cyclization: Leaving unreacted starting material.

-

Regioisomeric Cyclization: Formation of the undesired 4,7-dimethyl-1-indanone isomer.

-

Polyalkylation/Acylation: Side reactions on the aromatic ring.[3][4]

-

Oxidation: Air oxidation of the indanone, especially under basic or heated conditions.

Below is a diagram illustrating the primary sources of these common impurities.

Caption: Potential sources of impurities in 2,6-dimethyl-1-indanone synthesis.

Common Impurities and Their ¹H NMR Signatures

Rapid identification of impurities begins with recognizing their characteristic signals in the ¹H NMR spectrum. The table below summarizes the expected chemical shifts for the desired product and its most common contaminants in CDCl₃.

| Compound | Structure | Aromatic Protons (δ, ppm) | Aliphatic Protons (δ, ppm) | Methyl Protons (δ, ppm) |

| 2,6-Dimethyl-1-indanone (Product) |  | ~7.5 (d), ~7.3 (s), ~7.2 (d) | ~3.3 (dd), ~2.7 (m), ~2.6 (dd) | ~2.4 (s, 3H), ~1.25 (d, 3H) |

| 3-(2,5-Dimethylphenyl)propanoic acid (Starting Material) |  | ~7.0-7.1 (m, 3H) | ~2.9 (t), ~2.65 (t) | ~2.3 (s, 6H) |

| 4,7-Dimethyl-1-indanone (Regioisomer) |  | ~7.1 (d), ~6.9 (d) | ~3.0 (t), ~2.7 (t) | ~2.6 (s, 3H), ~2.3 (s, 3H) |

| m-Xylene (Solvent/Precursor) |  | ~7.1 (t), ~6.9-7.0 (m) | - | ~2.35 (s, 6H) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.[5]

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you might observe in your NMR spectrum. The troubleshooting workflow is visualized below, followed by detailed Q&A entries.

Caption: A logical workflow for troubleshooting NMR impurities.

Q1: "My NMR shows a broad singlet around 10-12 ppm and signals around 2.6-2.9 ppm that don't belong. What is this?"

A1: Diagnosis and Solution

-

Diagnosis: This is a classic sign of unreacted 3-(2,5-dimethylphenyl)propanoic acid , the carboxylic acid starting material. The broad singlet at high delta values is the acidic proton. The triplets around 2.6-2.9 ppm correspond to the two methylene groups of the propanoic acid side chain.[6]

-

Causality: This indicates an incomplete intramolecular Friedel-Crafts acylation. The cyclization step may have been too short, the temperature too low, or the Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by atmospheric moisture.[7][8]

-

Troubleshooting Protocol:

-

Acid-Base Extraction: The most effective way to remove this acidic impurity is through a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the carboxylic acid, pulling it into the aqueous layer as its sodium salt.

-

Verification: After separation, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent. Re-run the ¹H NMR to confirm the absence of the carboxylic acid signals.

-

Process Optimization: For future reactions, ensure all glassware is oven-dried, the Lewis acid is fresh and handled under an inert atmosphere (e.g., nitrogen or argon), and consider extending the reaction time or slightly increasing the temperature.

-

Q2: "I see an extra set of aromatic doublets and my methyl singlets are doubled. Is this a regioisomer?"

A2: Diagnosis and Solution

-

Diagnosis: Yes, this is highly indicative of contamination with the regioisomer, 4,7-dimethyl-1-indanone . During the electrophilic aromatic substitution (the cyclization step), the acylium ion can attack the position ortho to both methyl groups, leading to the desired 2,6-isomer, or it can attack the position ortho to only one methyl group, leading to the 4,7-isomer.

-

Causality: The directing effects of the two methyl groups on the precursor are not perfectly selective, allowing for the formation of a minor amount of the undesired regioisomer. The ratio of isomers can be influenced by the choice of Lewis acid and reaction conditions.

-

Troubleshooting Protocol:

-

Column Chromatography: The two isomers have slightly different polarities and can usually be separated by flash column chromatography on silica gel. Use a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Monitor the fractions by Thin Layer Chromatography (TLC) to isolate the pure desired product.

-

Recrystallization: If the isomeric impurity is present in a small amount, recrystallization can be effective. A patent for a similar synthesis suggests using methanol for crystallization.[2] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions where the desired 2,6-dimethyl-1-indanone preferentially crystallizes, leaving the 4,7-isomer in the mother liquor.

-

Q3: "My spectrum is clean except for a sharp singlet at ~2.35 ppm and some aromatic signals around 7.0 ppm. What could this be?"

A3: Diagnosis and Solution

-

Diagnosis: These signals are characteristic of m-xylene , which is likely a precursor in your synthesis.[5][9] Its high symmetry gives a single peak for the two methyl groups and a relatively simple aromatic pattern.

-

Causality: This indicates residual starting material that was carried through the workup. m-Xylene is relatively non-polar and can be difficult to remove completely by simple evaporation, especially if it was used as a solvent.

-

Troubleshooting Protocol:

-

High-Vacuum Drying: Place the sample under high vacuum for several hours. Gentle heating (e.g., 30-40 °C) can accelerate the removal of volatile solvents, but be cautious not to sublime your product.

-

Co-evaporation: Dissolve the product in a low-boiling point solvent in which it is highly soluble (like dichloromethane). Evaporate the solvent on a rotary evaporator. Repeat this process 2-3 times. The lower-boiling solvent will form an azeotrope with the residual xylene, aiding in its removal.

-

Experimental Protocols

Protocol 1: Acid-Base Extraction for Carboxylic Acid Removal

-

Dissolution: Dissolve the crude 2,6-dimethyl-1-indanone (~1.0 g) in ethyl acetate (20 mL) in a separatory funnel.

-

Basic Wash: Add saturated aqueous NaHCO₃ solution (15 mL). Stopper the funnel, invert, and vent frequently to release CO₂ gas. Shake gently for 1-2 minutes.

-

Separation: Allow the layers to separate. Drain the lower aqueous layer.

-

Repeat: Repeat the basic wash (Step 2 & 3) one more time to ensure complete removal.

-

Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine, 15 mL) to remove residual water and salts.

-

Drying: Drain the organic layer into an Erlenmeyer flask and add a small amount of anhydrous Na₂SO₄ or MgSO₄. Swirl and let it stand for 10-15 minutes.

-

Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization from Methanol

-

Dissolution: In a flask, add the impure 2,6-dimethyl-1-indanone. Add the minimum amount of hot methanol required to fully dissolve the solid. A patent suggests a mass ratio of approximately 1:2 of indanone to methanol.[2]

-

Decolorization (Optional): If the solution is colored, a small amount of activated carbon can be added, and the solution held at reflux for a few minutes.[2]

-

Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the carbon.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold methanol.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

Frequently Asked Questions (FAQs)

-

Q: My baseline is "wavy" and my peaks are broad. What's wrong?

-

A: This is often a sign of poor shimming in the NMR spectrometer. Re-shim the instrument before re-acquiring the spectrum. It can also indicate an overloaded sample or the presence of paramagnetic impurities. Try running a more dilute sample.

-

-

Q: I see a peak at ~1.56 ppm in my CDCl₃ spectrum. What is it?

-

Q: Can I use ¹³C NMR to identify these impurities?

-

A: Absolutely. ¹³C NMR is an excellent tool for confirming impurity structures. For example, the high symmetry of p-xylene results in only two ¹³C signals, while o-xylene and m-xylene show four, making them distinguishable.[5][9] The carbonyl carbon of the indanone product will appear far downfield (~200-210 ppm), while the carboxylic acid carbon of the starting material will be closer to ~170-180 ppm.

-

References

-

Organic Chemistry Portal. (n.d.). Synthesis of Indanones. Retrieved from [Link]

- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone. (2020). Google Patents.

-

Lou, T., Liao, E.-T., Wilsily, A., & Fillion, E. (n.d.). Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure. Retrieved from [Link]

- CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes. (2018). Google Patents.

-

Boruń, A., & Rychlik, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. Retrieved from [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

- EP0567953A1 - Process for the preparation of substituted indanones. (1993). Google Patents.

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Molecules. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

MD Topology. (n.d.). 3-(2-Methylphenyl)propanoicacid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 3-(2-Methylphenyl)propanoicacid | C10H12O2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. NMR Spectrum of Malathion & Xylene | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. Troubleshooting [chem.rochester.edu]

Validation & Comparative

A Comparative Guide to Substituted Indanone Derivatives: Synthesis, Properties, and Applications

The indanone scaffold is a privileged structure in medicinal chemistry and materials science, serving as a versatile building block for a diverse range of biologically active compounds and functional materials.[1][2][3] The strategic placement of substituents on the indanone core can profoundly influence the molecule's physicochemical properties and biological activity, leading to a wide spectrum of applications, from pharmaceuticals to agrochemicals.[4][5]

This guide provides an in-depth technical comparison of three distinct indanone derivatives: 2,6-dimethyl-2,3-dihydro-1H-inden-1-one, 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one, and 4,7-dimethyl-2,3-dihydro-1H-inden-1-one. We will explore their synthesis, compare their known applications, and present supporting experimental data to inform researchers, scientists, and drug development professionals in their selection and utilization of these valuable chemical entities.

The Indanone Core: A Foundation for Diverse Functionality

The 1-indanone framework, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a common motif in numerous natural products and synthetic molecules with significant biological activities.[6] These activities are wide-ranging and include anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties.[4][7] The reactivity of the indanone core, particularly at the C2 position and the carbonyl group, allows for a variety of chemical modifications, making it an attractive starting point for the synthesis of complex molecular architectures.[1]

Comparative Analysis of Indanone Derivatives

This guide focuses on three methylated and methoxylated indanone derivatives, each with distinct substitution patterns that dictate their primary applications.

| Compound | Structure | Primary Application |

| 2,6-dimethyl-2,3-dihydro-1H-inden-1-one |  | Herbicide Intermediate (Indaziflam) |

| 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one |  | Pharmaceutical Intermediate (Donepezil) |

| 4,7-dimethyl-2,3-dihydro-1H-inden-1-one |  | Precursor for Anti-inflammatory Agents |

Synthesis Strategies: A Commonal-Core Approach with Divergent Pathways

The synthesis of these indanone derivatives often employs classical organic reactions, most notably the Friedel-Crafts acylation, to construct the core bicyclic system. However, the specific starting materials and reaction conditions are tailored to achieve the desired substitution patterns.

Generalized Synthetic Workflow for Indanone Derivatives

Caption: Generalized workflow for the synthesis of substituted indanone derivatives.

Experimental Protocol: Synthesis of 2,6-dimethyl-2,3-dihydro-1H-inden-1-one

A common and efficient method for the synthesis of 2,6-dimethyl-1-indanone involves a two-step Friedel-Crafts reaction sequence starting from m-methyl benzoyl chloride and propylene.[8]

-

Friedel-Crafts Acylation: m-Methyl benzoyl chloride is reacted with propylene in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃), in a suitable solvent like 1,2-dichloroethane. This step forms an acylated intermediate.

-

Intramolecular Friedel-Crafts Alkylation: The intermediate from the first step undergoes an intramolecular cyclization, also catalyzed by AlCl₃, upon heating to form the desired 2,6-dimethyl-1-indanone.

-

Workup and Purification: The reaction mixture is quenched with ice water, and the product is extracted. Purification is typically achieved through recrystallization.

This method has been reported to achieve a high yield of over 80%.[8]

Performance and Application Comparison

The distinct substitution patterns of these three indanone derivatives lead to vastly different applications, highlighting the principle of structure-activity relationships.

1. 2,6-dimethyl-2,3-dihydro-1H-inden-1-one: A Key Building Block for Herbicides

This derivative is primarily utilized as a crucial intermediate in the synthesis of the herbicide Indaziflam.[9] Indaziflam is a potent, pre-emergent herbicide used for broad-spectrum weed control. The specific dimethyl substitution pattern of this indanone is critical for the final structure and herbicidal activity of Indaziflam. While the indanone precursor itself is not the active herbicide, its efficient synthesis is a key factor in the production of the final agrochemical product.

2. 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one: A Gateway to Alzheimer's Disease Therapeutics

In stark contrast, the 5,6-dimethoxy substituted indanone is a well-established precursor in the synthesis of Donepezil, a widely prescribed medication for the treatment of Alzheimer's disease.[2][10] Donepezil functions as a centrally acting reversible acetylcholinesterase inhibitor, and the 5,6-dimethoxy-1-indanone moiety forms the core of its structure. The methoxy groups at the 5 and 6 positions are crucial for the binding of Donepezil to the active site of the acetylcholinesterase enzyme. The synthesis of this indanone derivative is a critical step in the overall manufacturing process of Donepezil.

3. 4,7-dimethyl-2,3-dihydro-1H-inden-1-one: A Scaffold for Anti-inflammatory Agents

The 4,7-dimethyl substituted indanone has been explored as a scaffold for the development of novel anti-inflammatory agents.[11] Research has shown that derivatives of this indanone can exhibit potent anti-inflammatory activity by modulating key signaling pathways.

Experimental Data: Anti-inflammatory Activity of a 4,7-dimethyl-1-indanone Derivative

A study on 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one (IPX-18), a derivative of 4,7-dimethyl-1-indanone, demonstrated significant anti-inflammatory effects. The compound was shown to inhibit the release of pro-inflammatory cytokines TNF-α and IFN-γ in human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs).[11]

| Cytokine | Assay System | IC₅₀ (nM) |

| TNF-α | HWB | 298.8 |

| TNF-α | PBMCs | 96.29 |

| IFN-γ | HWB | 217.6 |

| IFN-γ | PBMCs | 103.7 |

Table adapted from computational and preclinical analysis of IPX-18.[11]

These results indicate that the 4,7-dimethyl indanone scaffold can be a promising starting point for the development of potent anti-inflammatory drugs. The methyl groups at the 4 and 7 positions likely contribute to the molecule's binding affinity to its biological targets and its overall pharmacokinetic profile.

Structure-Activity Relationship (SAR) Insights

The diverse applications of these three indanone derivatives underscore the importance of substituent effects on molecular function.

Caption: Structure-Activity Relationship (SAR) of substituted indanones.

The SAR diagram illustrates how the position and nature of the substituents on the indanone ring direct the molecule towards different biological applications. The dimethyl substitution at positions 2 and 6 is optimal for its role as a herbicide precursor, while the dimethoxy groups at positions 5 and 6 are key for its function as a pharmaceutical intermediate for an acetylcholinesterase inhibitor. The dimethyl substitution at positions 4 and 7, on the other hand, confers potent anti-inflammatory properties to its derivatives.

Conclusion

This comparative guide highlights the remarkable versatility of the indanone scaffold and the profound impact of substitution patterns on the functional applications of its derivatives. 2,6-dimethyl-2,3-dihydro-1H-inden-1-one serves as a critical building block in the agrochemical industry, while 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one is a cornerstone in the synthesis of a vital pharmaceutical for neurodegenerative disease. Furthermore, the 4,7-dimethyl analog demonstrates significant promise as a scaffold for the development of novel anti-inflammatory therapeutics.

For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and structure-activity relationships of these and other indanone derivatives is essential for the rational design and development of new molecules with desired biological activities. The choice of a specific indanone derivative will be dictated by the intended application, and the experimental data presented herein provides a valuable starting point for making informed decisions in this regard.

References

-

Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

-

(2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. [Link]

-

Mishra, A., & Ghosh, S. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Advances, 12(50), 32585-32610. [Link]

-

Gokcen, K., et al. (2022). Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega, 7(50), 46866–46883. [Link]

-

Paul, S., et al. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Molecules, 28(5), 2205. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link]

-

Patel, V. M., Bhatt, N. D., Bhatt, P. V., & Joshi, H. D. (2018). Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. Arabian Journal of Chemistry, 11(1), 137-142. [Link]

-

(2022). Examples of various indanones and bioactive natural products containing... ResearchGate. [Link]

-

Raza, A., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. ChemMedChem, 17(2), e202100611. [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2017). Recent developments in biological activities of indanones. European Journal of Medicinal Chemistry, 138, 182-198. [Link]

- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google P

-

Costanzo, P., et al. (2019). New Insights into the Development of Donepezil-Based Hybrid and Natural Molecules as Multi-Target Drug Agents for Alzheimer's Disease Treatment. Molecules, 24(13), 2449. [Link]

- CN108794339A - The preparation method of one kind (1R, 2S)

Sources

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents [patents.google.com]

- 9. CN108794339A - The preparation method of one kind (1R, 2S) -2,6- dimethyl -1- amido indanes - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Stereoselective Reduction of 2,6-Dimethyl-1-Indanone: A Comparative Analysis of Leading Catalytic Systems

Introduction: The Significance of Chiral Indanols in Modern Drug Discovery

The indanone framework is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Specifically, the chiral 1-indanol moiety derived from the stereoselective reduction of prochiral ketones like 2,6-dimethyl-1-indanone serves as a critical building block for advanced pharmaceutical intermediates. The precise control of stereochemistry at the newly formed secondary alcohol is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.

This guide provides an in-depth, objective comparison of the primary catalytic systems employed for the stereoselective reduction of 2,6-dimethyl-1-indanone. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, practical considerations, and performance data of each major catalyst class. This analysis is designed to empower researchers, chemists, and drug development professionals to make informed decisions when selecting a synthetic strategy, balancing the need for high enantioselectivity with practical considerations of scale, cost, and operational complexity.

We will dissect and compare three dominant technologies: the robust Noyori-type asymmetric transfer hydrogenation catalysts, the precise Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, and the increasingly powerful biocatalytic systems utilizing ketoreductases (KREDs).

Catalytic Systems: A Mechanistic and Performance Deep Dive

The Workhorse: Noyori-Type Asymmetric (Transfer) Hydrogenation